1-[(Chloromethoxy)methyl]-2,4-difluorobenzene
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Overview
Description
1-[(Chloromethoxy)methyl]-2,4-difluorobenzene is an organic compound with the molecular formula C8H7ClF2O. It is a derivative of benzene, where the benzene ring is substituted with a chloromethoxy group and two fluorine atoms at the 2 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Chloromethoxy)methyl]-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzyl alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether. The general reaction scheme is as follows:
2,4-Difluorobenzyl alcohol+Chloromethyl methyl etherNaHthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(Chloromethoxy)methyl]-2,4-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
1-[(Chloromethoxy)methyl]-2,4-difluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(Chloromethoxy)methyl]-2,4-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group is a good leaving group, making the compound susceptible to nucleophilic attack. The presence of fluorine atoms increases the electron-withdrawing effect, enhancing the compound’s reactivity. Molecular targets and pathways involved include interactions with enzymes and receptors that can form covalent bonds with the compound.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Similar in structure but lacks the difluorobenzene moiety.
2,4-Difluorobenzyl alcohol: Lacks the chloromethoxy group.
1-(Chloromethoxy)-2-methyl-4-nitrobenzene: Contains a nitro group instead of fluorine atoms.
Uniqueness
1-[(Chloromethoxy)methyl]-2,4-difluorobenzene is unique due to the combination of the chloromethoxy group and the difluorobenzene ring
Properties
Molecular Formula |
C8H7ClF2O |
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Molecular Weight |
192.59 g/mol |
IUPAC Name |
1-(chloromethoxymethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C8H7ClF2O/c9-5-12-4-6-1-2-7(10)3-8(6)11/h1-3H,4-5H2 |
InChI Key |
OTXBABCQMZZVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)COCCl |
Origin of Product |
United States |
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